4,4-Difluoropyrrolidin-3-ol hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for “4,4-Difluoropyrrolidin-3-ol hydrochloride” is 1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H/t3-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 159.56 and a molecular formula of C4H8ClF2NO. The compound is stored at room temperature .Scientific Research Applications
Synthesis and Structural Importance in Medicinal Chemistry
Enantioselective Synthesis and Use as a Building Block : 4,4-Difluoropyrrolidin-3-ol hydrochloride has been synthesized enantioselectively, signifying its importance as a valuable building block in medicinal chemistry. Two distinct routes were utilized for this synthesis, one involving C2 symmetry and chirality derived from l-(+)-tartaric acid, and the other involving an iridium-diamine-catalyzed asymmetric transfer hydrogenation reaction (Si et al., 2016).
Facile Synthesis from Commercial Precursors : A facile synthesis pathway for this compound was developed, starting from commercially available 2-chloro-2,2-difluoroacetic acid. This pathway highlights its application in synthesizing biologically active compounds (Wei et al., 2012).
Reactions and Derivatives Formation
Reactions with Hydroxylamine : The reaction of certain chromones with hydroxylamine, leading to the formation of compounds like 4-(polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-ols, illustrates the reactivity of similar structures and might infer the potential reactivity of this compound in related contexts (Sosnovskikh et al., 2006).
Formation of Heterocyclic Systems : Investigations into the formation of novel heterocyclic systems, such as 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones, provide insights into the types of reactions and molecular transformations that this compound could potentially undergo in synthetic processes (Murthy et al., 2017).
Applications in Molecular Design and Drug Development
Magnetic and Optical Properties in Metal Clusters : The use of similar fluorinated compounds in the synthesis of metal clusters with unique magnetic and optical properties suggests potential applications of this compound in the design of materials with specialized functions (Alexandropoulos et al., 2011).
Synthesis of Novel RF-Containing Isoxazole and Chromone Derivatives : The synthesis of novel derivatives using similar fluorinated compounds further demonstrates the potential utility of this compound in the development of new chemical entities, potentially useful in pharmaceutical research (Sosnovskikh et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4,4-difluoropyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLERLCGBOKVMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-82-5 | |
Record name | 4,4-difluoropyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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